molecular formula C3H4FN3O2S B6235349 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride CAS No. 78201-16-8

5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B6235349
CAS No.: 78201-16-8
M. Wt: 165.15 g/mol
InChI Key: SPGZRFMUIFPNFS-UHFFFAOYSA-N
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Description

5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride (CAS 78201-16-8) is a valuable building block in medicinal and agrochemical research. This compound features a sulfonyl fluoride group attached to a 1,2,4-triazole core, a combination that offers diverse reactivity and potential for creating novel bioactive molecules . Its primary research value lies in two key areas. First, it serves as a key intermediate in the development of agrochemicals, with related 1,2,4-triazole-3-sulfonyl fluorides being historically patented for their potent insecticidal and miticidal properties . Second, the sulfonyl fluoride moiety makes this compound a promising candidate for Sulfur Fluoride Exchange (SuFEx) click chemistry, a powerful toolkit for modular assembly of complex structures in chemical biology and drug discovery . The 1,2,4-triazole nucleus itself is a privileged scaffold in pharmaceutical sciences, known to confer antimicrobial, antifungal, and anticancer activities by readily interacting with biological targets . With a molecular formula of C 3 H 4 FN 3 O 2 S and a molecular weight of 165.15 g/mol , this reagent is offered for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78201-16-8

Molecular Formula

C3H4FN3O2S

Molecular Weight

165.15 g/mol

IUPAC Name

5-methyl-1H-1,2,4-triazole-3-sulfonyl fluoride

InChI

InChI=1S/C3H4FN3O2S/c1-2-5-3(7-6-2)10(4,8)9/h1H3,(H,5,6,7)

InChI Key

SPGZRFMUIFPNFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)S(=O)(=O)F

Purity

95

Origin of Product

United States

The Sulfonyl Fluoride Moiety and the Sufex Paradigm

Overview of Sulfonyl Fluoride (B91410) Chemistry and Sulfur(VI) Fluoride Exchange (SuFEx) Paradigm

The sulfonyl fluoride (-SO₂F) functional group has undergone a research renaissance, largely driven by the work of Nobel laureate K. Barry Sharpless and the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govsigmaaldrich.com SuFEx is a new generation of "click chemistry," a class of reactions known for being highly efficient, selective, and modular. bldpharm.com This paradigm leverages the unique properties of the S(VI)-F bond, which is remarkably stable under many conditions yet can be selectively activated to react with specific nucleophiles. nih.govccspublishing.org.cn This combination of stability and latent reactivity makes sulfonyl fluorides powerful connective tools for building complex molecular architectures in fields ranging from drug discovery to polymer science. sigmaaldrich.comccspublishing.org.cn

Unique Reactivity Profile of the Sulfonyl Fluoride Moiety in Modern Synthesis

The sulfonyl fluoride group possesses a distinctive balance of stability and reactivity that sets it apart from other sulfonyl halides, such as sulfonyl chlorides (-SO₂Cl). ccspublishing.org.cn The S-F bond is thermodynamically strong and resistant to hydrolysis, oxidation, and reduction. sigmaaldrich.combldpharm.comnih.gov Unlike sulfonyl chlorides, which can undergo homolytic cleavage to produce radical side products, sulfonyl fluorides react cleanly via heterolytic cleavage to yield only the desired sulfonylation products. sigmaaldrich.combldpharm.com While stable, the sulfur atom in a sulfonyl fluoride is highly electrophilic and can be coaxed to react with a variety of nucleophiles under specific activation conditions. researchgate.net This controlled reactivity is particularly valuable in chemical biology, where sulfonyl fluorides have been employed as "warheads" to form stable covalent bonds with nucleophilic amino acid residues (like tyrosine, lysine, and serine) in proteins. ccspublishing.org.cnenamine.net

FeatureSulfonyl Fluoride (-SO₂F)Sulfonyl Chloride (-SO₂Cl)
Stability to Hydrolysis High; generally stable in aqueous environments. bldpharm.comresearchgate.netLower; readily hydrolyzes to sulfonic acid.
Stability to Reduction High; cleavage is heterolytic. sigmaaldrich.combldpharm.comLower; susceptible to reductive attack and homolytic cleavage. bldpharm.com
Reactivity with Nucleophiles Requires activation (e.g., base, Lewis acid) for efficient reaction. nih.govacs.orgGenerally more reactive, often not requiring special activation.
Reaction Products Produces only sulfonylation products. sigmaaldrich.combldpharm.comCan yield mixtures of sulfonated and chlorinated products. bldpharm.com
Biological Applications Used as covalent probes for various amino acid residues (Tyr, Lys, Ser, etc.). bldpharm.comenamine.netPrimarily used for targeting highly nucleophilic cysteine residues.

Foundational Principles of SuFEx Click Chemistry as a Connective Strategy

SuFEx was introduced as a click reaction due to its efficiency, reliability, and broad scope. nih.govnih.gov The core transformation involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile, typically a silyl-protected phenol (B47542) (Ar-OSiR₃) or an amine. nih.gov The reaction is often catalyzed by tertiary amines or bifluoride salts, which help to activate the S-F bond and facilitate the departure of the fluoride ion. nih.gov A key feature of SuFEx is that it is a metal-free process, which is a significant advantage for applications in biological systems where metal catalysts can be toxic. nih.govccspublishing.org.cn The reliability of the SuFEx reaction allows for the "clicking" together of molecular modules, enabling the rapid synthesis of polymers, bioconjugates, and complex small molecules from simple, readily available building blocks. nih.govccspublishing.org.cn

PrincipleDescription
Reaction Type Nucleophilic substitution at a Sulfur(VI) center.
Key Functional Groups Sulfonyl Fluoride (-SO₂F), Fluorosulfate (-OSO₂F).
Common Nucleophiles Aryl silyl (B83357) ethers, phenols, primary and secondary amines. nih.govnih.gov
Catalysis Often base-catalyzed (e.g., tertiary amines, bifluoride salts). nih.gov
Key Advantages High efficiency, metal-free, biocompatible, formation of stable linkages. nih.govccspublishing.org.cn
Applications Polymer synthesis, bioconjugation, drug discovery, materials science. sigmaaldrich.comccspublishing.org.cn

Synergistic Potential of Combining 1,2,4 Triazole and Sulfonyl Fluoride Functionalities

Rationale for Researching this compound as a Hybrid Synthon

The scientific interest in this compound as a hybrid synthon is rooted in the distinct and complementary advantages offered by its constituent parts. This strategic molecular design combines a proven pharmacophore with a reactive "warhead," creating a powerful building block for targeted covalent inhibitors.

The 1,2,4-Triazole Core: A Privileged Scaffold

The 1,2,4-triazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.govbohrium.comresearchgate.net Its widespread presence in clinically approved drugs is due to a combination of favorable properties:

Pharmacological Versatility: The triazole nucleus is a core component of drugs with a wide array of biological activities, including antifungal, anticancer, and antiviral properties. nih.govresearchgate.netnih.gov

Biochemical Stability: The aromatic heterocycle is metabolically robust and resistant to degradation, providing a stable core for drug candidates.

Physicochemical Properties: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like protein receptors. nih.gov Its polar nature often improves the solubility of parent compounds.

By incorporating this ring system, synthons like this compound can be used to build molecules with enhanced binding affinity and improved pharmacokinetic profiles.

The Sulfonyl Fluoride Moiety: A "Beyond Cysteine" Covalent Warhead

The sulfonyl fluoride (-SO₂F) group has emerged as a highly valuable electrophilic warhead in the design of covalent inhibitors. bohrium.comrsc.org Traditionally, covalent drug discovery focused heavily on targeting cysteine residues due to their high nucleophilicity. However, since many proteins of therapeutic interest lack a cysteine in their binding sites, there has been a significant push to develop chemistries that can target other amino acids. tandfonline.comnih.govacs.org

The sulfonyl fluoride group excels in this "beyond-cysteine" space for several key reasons:

Target Versatility: Unlike traditional electrophiles, sulfonyl fluorides can form stable covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine. rsc.orgtandfonline.comtandfonline.com

"Goldilocks" Reactivity: The S-F bond possesses a fine-tuned balance of stability and reactivity. It is stable enough to survive in complex biological environments but reactive enough to engage with a target protein when held in close proximity by the rest of the molecule. tandfonline.com This contrasts with more reactive groups like sulfonyl chlorides, which are often too unstable for pharmaceutical applications. rsc.org

Role in SuFEx Chemistry: The sulfonyl fluoride group is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx), a new generation of click chemistry. This set of reliable reactions allows for the efficient and specific formation of robust chemical linkages, making it a powerful tool in drug discovery, bioconjugation, and materials science. pnas.orgresearchgate.net

The combination of the stable, target-orienting triazole ring with the precisely reactive sulfonyl fluoride warhead makes this compound a potent synthon for creating highly specific and effective covalent probes to explore the proteome and develop novel therapeutics.

Evolution of Research Trajectories for Triazole-Sulfonyl Fluoride Hybrid Systems

The conceptual foundation for hybrid systems like this compound has evolved through the convergence of several key research trajectories in chemistry and pharmacology. This evolution reflects a broader shift towards more sophisticated and targeted approaches in drug design and chemical biology.

From Molecular Hybridization to Rational Design

The concept of creating hybrid molecules by combining two or more distinct pharmacophores is a well-established strategy in medicinal chemistry. nih.govresearchgate.net Initially, this approach was often used to merge functionalities in hopes of achieving additive or synergistic effects. The development of "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for synthesizing 1,2,3-triazoles, revolutionized this field by providing a highly efficient and reliable method for linking different molecular fragments. nih.gov This spurred the creation of vast libraries of triazole-containing hybrids.

The Rise of SuFEx and Covalent Targeting

A more recent and transformative development has been the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced in 2014. researchgate.net SuFEx provided a new "click" reaction based on the unique reactivity of the sulfonyl fluoride group. This occurred in parallel with a renaissance in covalent drug discovery. While early covalent drugs were often discovered serendipitously, the field has moved toward the rational design of targeted covalent inhibitors. This trajectory was significantly broadened by the need to engage protein targets that were considered "undruggable" by traditional small molecules.

The development of sulfonyl fluoride as a privileged warhead was a critical step in this evolution. Its ability to target a variety of amino acids expanded the scope of covalent drug discovery beyond its traditional focus on cysteine. tandfonline.comnih.gov Researchers began to design chemical probes incorporating sulfonyl fluorides to map the ligandable proteome and identify new therapeutic targets. tandfonline.com

Convergence: The Triazole-Sulfonyl Fluoride Hybrid

The evolution culminates in the deliberate fusion of these research streams: combining the robust, versatile triazole scaffold with the precisely reactive sulfonyl fluoride warhead. This represents a shift from simply linking two bioactive moieties to creating an integrated system where one part of the molecule (the triazole) serves to guide and anchor the molecule, while the other part (the sulfonyl fluoride) executes a specific chemical function—forming a permanent covalent bond. This modern approach allows for the creation of highly selective and potent chemical probes and inhibitors, designed to engage specific targets with high precision. researchgate.net

Precursor Synthesis and Derivatization Strategies for the 1,2,4-Triazole Core

The formation of the 1,2,4-triazole ring is a fundamental step in the synthesis of the target compound. Various cyclization strategies have been developed to construct this heterocyclic system from acyclic precursors.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The construction of the 1,2,4-triazole ring can be achieved through several cyclization reactions, often involving the condensation of a hydrazine (B178648) derivative with a compound containing a carbon-nitrogen double or triple bond. One common approach is the reaction of amidrazones with aldehydes, which can be catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) in an environmentally friendly medium such as polyethylene (B3416737) glycol. organic-chemistry.org Another versatile method involves the [3+2] cycloaddition of nitrile ylides with diazonium salts, a reaction that can be catalyzed by copper and proceeds under mild conditions. researchgate.net This approach allows for a diverse range of substitution patterns on the resulting triazole ring.

Furthermore, 1,3,5-trisubstituted-1,2,4-triazoles can be synthesized in a one-pot reaction from carboxylic acids, monosubstituted hydrazines, and primary amidines. isres.org Metal-free approaches have also been developed, such as the [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactic acid. frontiersin.org The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Comparison of Cyclization Reactions for 1,2,4-Triazole Ring Formation
Reaction TypeKey ReactantsConditionsAdvantagesReference
Oxidative CyclizationAmidrazones, AldehydesCeric ammonium nitrate, Polyethylene glycolEnvironmentally benign, potentially viable for commercial applications organic-chemistry.org
[3+2] CycloadditionNitrile ylides, Diazonium saltsCopper catalyst, mild conditionsDiverse substitution patterns, operational simplicity researchgate.net
One-Pot Three-ComponentCarboxylic acids, Hydrazines, AmidinesHATU, DIPEA, DMFRapid, regioselective, wide range of substituents isres.org
Metal-Free [3+2] CycloadditionAryl diazonium salts, Azalactic acidN-Bu4NCl, Na2SO4, room temperatureAvoids metal catalysts frontiersin.org

Introduction of the Methyl Group at Position 5

The introduction of a methyl group at the 5-position of the 1,2,4-triazole ring is a crucial step in the synthesis of the target compound. This can be achieved by selecting appropriate starting materials for the cyclization reaction. For instance, in the Einhorn-Brunner synthesis, the acid-catalyzed condensation of formylacetamide with alkyl hydrazines can yield 1-alkyl-5-methyl-1,2,4-triazoles. chemicalbook.com

Alternatively, a methyl group can be incorporated through the use of a nitrile precursor bearing a methyl group in a copper-catalyzed one-pot reaction with an amide. frontiersin.org The specific strategy for introducing the methyl group is intrinsically linked to the chosen method for the triazole ring formation.

Introduction of the Sulfonyl Fluoride Moiety at Position 3

The installation of the sulfonyl fluoride group at the 3-position of the 5-methyl-4H-1,2,4-triazole core is a critical and often challenging transformation. Both direct and indirect methods have been explored for the synthesis of sulfonyl fluorides on various aromatic and heterocyclic scaffolds.

Direct Fluorosulfonylation Approaches

Direct fluorosulfonylation methods offer a more streamlined approach to introducing the -SO2F group. While specific examples on a 1,2,4-triazole ring are not abundant in the literature, general methods for the direct conversion of C-H bonds to sulfonyl fluorides are emerging. These methods often involve the use of a sulfonyl fluoride source and a catalyst to activate the C-H bond.

Indirect Routes via Precursors (e.g., Sulfonyl Chlorides, Sulfonic Acids)

Indirect routes are more established and typically involve the initial introduction of a sulfur-containing functional group, such as a thiol, sulfonic acid, or sulfonyl chloride, which is then converted to the sulfonyl fluoride.

One of the most common methods for synthesizing sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chlorides. mdpi.comccspublishing.org.cn This is typically achieved using a fluoride source such as potassium fluoride or potassium bifluoride. mdpi.com The precursor sulfonyl chlorides can be prepared from thiols via oxidation with reagents like sodium hypochlorite (B82951). mdpi.com

Another viable indirect route involves the conversion of sulfonic acids or their salts to sulfonyl fluorides. nih.gov This can be accomplished using reagents like thionyl fluoride or deoxyfluorinating agents such as Xtalfluor-E®. nih.gov A one-pot, two-step procedure has also been developed where sulfonic acids are first converted to sulfonyl chlorides in situ using cyanuric chloride, followed by the addition of a fluoride source. mdpi.com

Table 2: Indirect Methods for the Synthesis of Sulfonyl Fluorides
PrecursorReagents for Conversion to Sulfonyl FluorideKey FeaturesReference
Sulfonyl ChloridesKF, KHF2Well-established, excellent yields mdpi.com
Thiols/Disulfides1. NaOCl (to form sulfonyl chloride) 2. KHF2Utilizes readily available starting materials mdpi.com
Sulfonic Acids/SulfonatesThionyl fluoride or Xtalfluor-E®Direct conversion from stable S(VI) compounds nih.gov
SulfonamidesPyrylium (B1242799) tetrafluoroborate (B81430), MgCl2, then KFHigh chemoselectivity towards amino groups mdpi.comresearchgate.net

Chemoselective Transformations and Functional Group Compatibility

Throughout the multi-step synthesis of this compound, chemoselectivity and functional group compatibility are of paramount importance. The reaction conditions for each step must be carefully chosen to avoid unwanted side reactions with other functional groups present in the molecule.

For instance, during the introduction of the sulfonyl fluoride moiety, particularly when using reactive intermediates like sulfonyl chlorides, the conditions must be mild enough to not affect the triazole ring or the methyl group. The high chemoselectivity of certain reagents, such as pyrylium tetrafluoroborate for the activation of sulfonamides, allows for the formation of sulfonyl fluorides in complex structures without affecting other sensitive groups. mdpi.com Similarly, many modern cyclization reactions for forming the 1,2,4-triazole core are designed to be compatible with a wide range of functional groups. rsc.orgorganic-chemistry.org The tolerance of these reactions to various substituents enables the synthesis of a diverse library of 1,2,4-triazole derivatives.

Strategies for Selective Modification of Triazole Ring

The selective functionalization of the 1,2,4-triazole ring is crucial for introducing desired substituents and building molecular complexity. A common and effective strategy involves the modification of a pre-existing triazole scaffold. For instance, the alkylation of sulfanyl-substituted triazoles is a well-established method for introducing diversity. researchgate.net This approach allows for the selective introduction of groups at the sulfur atom, which can then be further manipulated.

Another powerful strategy for constructing substituted 1,2,4-triazoles is through cycloaddition reactions. researchgate.net For example, [3+2] cycloaddition reactions involving nitriles and diazo compounds or their precursors can provide a regioselective route to variously substituted triazoles. isres.orgnih.gov The choice of reactants and catalysts can control the substitution pattern on the resulting triazole ring. For the synthesis of a 5-methyl substituted triazole, a synthetic route could involve a precursor that already contains the methyl group, which is then carried through the cyclization step.

Furthermore, direct C-H functionalization of the triazole ring represents a more atom-economical approach to introduce substituents, although this can be challenging due to the electronic nature of the triazole ring.

Preservation and Manipulation of the Sulfonyl Fluoride Group During Synthesis

The sulfonyl fluoride group is known for its remarkable stability, which is a significant advantage in multi-step organic synthesis. nih.gov It is generally resistant to hydrolysis under physiological conditions and can withstand a variety of reaction conditions, including those used for cross-coupling reactions. nih.govresearchgate.net This stability is attributed to the strong S-F bond. mdpi.com

Despite its stability, the sulfonyl fluoride group can be manipulated under specific conditions. For instance, it can react with nucleophiles, although it is less reactive than its sulfonyl chloride counterpart. This allows for the late-stage introduction of other functional groups if desired. The preservation of the sulfonyl fluoride group during the synthesis of the triazole ring is paramount. This often means that the sulfonyl fluoride is introduced either at a late stage of the synthesis or is protected if harsh conditions are required for the triazole ring formation or modification.

The following table summarizes the stability of the sulfonyl fluoride group under various reaction conditions, which is critical for its preservation during synthesis.

Reaction ConditionStability of Sulfonyl FluorideReference(s)
Suzuki-Miyaura Cross-CouplingHigh researchgate.net
Heck ReactionHigh researchgate.net
Stille CouplingHigh researchgate.net
Sonogashira CouplingHigh researchgate.net
Hydrolysis (Physiological pH)High nih.govresearchgate.net
ReductionResistant mdpi.com

Catalytic Approaches in the Synthesis of Triazole Sulfonyl Fluorides

Catalysis plays a pivotal role in the efficient and selective synthesis of complex heterocyclic molecules like triazole sulfonyl fluorides. Both metal-catalyzed and organocatalytic methods have been developed for the formation of the triazole ring and the introduction of the sulfonyl fluoride group.

Metal-Catalyzed Processes for Ring Formation and Functionalization

Metal catalysts, particularly those based on copper, are widely used in the synthesis of 1,2,4-triazoles. isres.org Copper-catalyzed [3+2] cycloaddition reactions are a powerful tool for constructing the triazole ring with high regioselectivity. isres.org For instance, a copper-catalyzed reaction between a nitrile and a diazo compound can yield a substituted triazole. In the context of this compound, a strategy could involve the cycloaddition of acetonitrile (B52724) with a suitable partner to form the 5-methyl-1,2,4-triazole core.

Palladium, copper, and nickel catalysts are also instrumental in the synthesis of sulfonyl fluorides from non-sulfur containing substrates. nih.govresearchgate.net These transition-metal-catalyzed processes allow for the direct introduction of the sulfonyl fluoride moiety into aromatic and heteroaromatic systems. For example, a palladium-catalyzed cross-coupling reaction could be envisioned to attach a sulfonyl fluoride group to a pre-formed 5-methyl-1,2,4-triazole ring.

The desulfurization of 1,2,4-triazole-3-thiones, which can be facilitated by thiophilic copper, is another metal-assisted strategy to access substituted 1,2,4-triazoles. acs.org

Organocatalytic and Metal-Free Synthetic Pathways

While metal-catalyzed reactions are prevalent, there is a growing interest in developing organocatalytic and metal-free alternatives to avoid potential metal contamination in the final products. dergipark.org.tr For the synthesis of 1,2,4-triazoles, metal-free [3+2] cycloaddition reactions can be promoted by a base or under thermal conditions. researchgate.net

The synthesis of sulfonyl fluorides can also be achieved under metal-free conditions. For example, the electrochemical oxidation of thiols offers a green and mild protocol that does not require additional oxidants or catalysts. rhhz.net Another approach involves the activation of sulfonamides with pyrylium salts to form sulfonyl fluorides in situ. nih.govresearchgate.net

The following table provides examples of catalytic systems used in the synthesis of triazoles and sulfonyl fluorides.

Reaction TypeCatalyst/ReagentSubstratesProductReference(s)
[3+2] CycloadditionCopper(I)Nitriles, Diazo Compounds1,2,4-Triazoles isres.org
Sulfonyl Fluoride SynthesisPalladium, Copper, or NickelAryl Halides, SO2F2 sourceAryl Sulfonyl Fluorides nih.govresearchgate.net
[3+2] CycloadditionTriethylamine (Base)Hydrazonoyl Hydrochlorides, Carbodiimides5-amino-1,2,4-triazoles researchgate.net
Sulfonyl Fluoride SynthesisElectrochemical OxidationThiols, KFSulfonyl Fluorides rhhz.net

Yield Optimization and Reaction Condition Profiling

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound. The choice of solvent, temperature, and catalyst loading can have a significant impact on the efficiency of the synthesis of this compound.

Impact of Solvent Systems on Reaction Efficiency

The solvent system can influence reaction rates, selectivity, and the solubility of reactants and catalysts. In the synthesis of triazoles via cycloaddition reactions, a range of solvents can be employed, from polar aprotic solvents like acetonitrile and DMF to less polar solvents like dichloromethane. dergipark.org.tr The optimal solvent will depend on the specific reaction and the nature of the starting materials.

For the synthesis of sulfonyl fluorides, the choice of solvent is also critical. For instance, in the conversion of sulfonyl chlorides to sulfonyl fluorides, a biphasic mixture of THF or CH2Cl2 with an aqueous solution of KFHF has been shown to be effective. mdpi.com In other cases, polar aprotic solvents like acetonitrile are preferred. researchgate.net The selection of the solvent can affect the rate of reaction and the ease of product isolation.

The following table illustrates the effect of different solvents on the yield of a representative reaction in the synthesis of triazole or sulfonyl fluoride derivatives based on literature examples.

ReactionSolventYield (%)Reference(s)
Copper-Catalyzed Triazole SynthesisDMSOHigh researchgate.net
Base-Promoted Triazole SynthesisDichloromethaneModerate to High nih.gov
Sulfonyl Fluoride from SulfonamideAcetonitrileModerate to Very Good researchgate.net
Halex Reaction for Sulfonyl FluorideAcetonitrile/WaterExcellent mdpi.com

Temperature and Pressure Effects on Synthetic Outcomes

The synthesis of this compound is a nuanced process where temperature and pressure are critical parameters that significantly influence reaction kinetics, product yield, and purity. The most probable synthetic route commences with the formation of a 5-methyl-4H-1,2,4-triazole-3-thiol precursor, followed by a two-step conversion to the final sulfonyl fluoride product. This conversion typically involves an initial oxidative chlorination to form an intermediate sulfonyl chloride, which is subsequently subjected to a halide exchange reaction to introduce the fluoride moiety.

The initial synthesis of the precursor, 5-methyl-4H-1,2,4-triazole-3-thiol, generally involves the cyclization of thiosemicarbazide (B42300) derivatives. While specific temperature and pressure conditions for the 5-methyl variant are not extensively detailed in the available literature, analogous syntheses of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols often proceed at elevated temperatures, typically under reflux conditions, to drive the cyclization to completion. nih.govresearchgate.netdergipark.org.trnih.gov Atmospheric pressure is commonly employed for these reactions.

The subsequent conversion of the thiol to the sulfonyl fluoride is where temperature control becomes paramount.

Temperature Effects on Oxidative Chlorination

The oxidative chlorination of heteroaromatic thiols to their corresponding sulfonyl chlorides is a highly exothermic reaction that requires careful temperature management to prevent the formation of byproducts and decomposition of the desired product. Research on the synthesis of various heteroaryl sulfonyl chlorides has demonstrated that low temperatures are crucial for achieving high yields and purity. nih.gov

For instance, the oxidation of heteroaromatic thiols using reagents like sodium hypochlorite is often conducted at temperatures ranging from -25 °C to 0 °C. nih.gov Maintaining a low temperature helps to control the reaction rate, minimize the degradation of the triazole ring, and prevent over-oxidation or undesired side reactions.

The following interactive data table summarizes the general effect of temperature on the oxidative chlorination of heterocyclic thiols, based on findings for analogous compounds.

Reaction StepTemperature Range (°C)Observed OutcomeRationale
Oxidative Chlorination -30 to -20Optimal for minimizing byproducts and decomposition. nih.govControls the exothermic reaction and stabilizes the reactive intermediates.
-10 to 0Good yields, with a slight increase in impurity formation.A workable range, but with a higher risk of side reactions compared to lower temperatures.
> 0Significant decrease in yield and purity due to product decomposition and side reactions.The increased thermal energy can lead to the breakdown of the thermally sensitive sulfonyl chloride and triazole ring.

Temperature Effects on Fluorination

The final step in the synthesis is the halide exchange reaction, where the intermediate sulfonyl chloride is converted to the sulfonyl fluoride. This is typically achieved using a fluorinating agent such as potassium fluoride (KF) or potassium bifluoride (KHF₂). The temperature for this step is generally less critical than for the oxidative chlorination, with reactions often proceeding efficiently at ambient or slightly elevated temperatures.

The use of phase-transfer catalysts can facilitate the reaction at lower temperatures. The stability of sulfonyl fluorides is notably higher than their sulfonyl chloride counterparts, making them less susceptible to thermal degradation. nih.gov

Pressure Effects on Synthetic Outcomes

The influence of pressure on the synthetic steps for this compound is not well-documented in the literature for the reaction stages themselves. Most synthetic procedures for related compounds are conducted at atmospheric pressure.

However, pressure can become a significant factor during the purification of the final product or intermediates. For instance, if the sulfonyl fluoride is a liquid or a low-melting solid, purification by distillation under reduced pressure (vacuum distillation) may be employed to lower the boiling point and prevent thermal decomposition. While no specific data exists for the target compound, a related heteroaryl sulfonyl fluoride was purified by Kugelrohr distillation at an oven temperature of 125 °C and a pressure of 2 Torr, indicating that such techniques can be applicable.

Reactions Involving the Sulfonyl Fluoride Functional Group

The sulfonyl fluoride group (-SO₂F) is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of robust and high-yield reactions for forming stable covalent bonds. The S(VI)-F bond, while remarkably stable under many conditions, can be activated to react with a variety of nucleophiles.

Nucleophilic Displacement at Sulfur(VI) Centers (SuFEx Reactions)

SuFEx reactions are characterized by the selective activation of the sulfur(VI) center in sulfonyl fluorides, enabling exchange reactions with incoming nucleophiles. These transformations are typically metal-free and can be accelerated by catalysts such as Lewis bases.

This compound is expected to react with a wide array of nucleophiles at the sulfur atom, displacing the fluoride ion. This reactivity is central to its utility as a building block in SuFEx chemistry.

Amines: Primary and secondary amines are common nucleophiles in SuFEx reactions. The reaction of this compound with primary amines would yield the corresponding N-substituted sulfonamides. Secondary amines would similarly produce N,N-disubstituted sulfonamides. These reactions often require a base to facilitate the nucleophilic attack. For instance, tertiary amine bases are common co-reactants in SuFEx chemistry.

Alcohols and Phenols: Alcohols, and particularly the more acidic phenols, are also effective nucleophiles for SuFEx reactions, leading to the formation of sulfonate esters. The reaction with alcohols may require stronger bases or catalysts to proceed efficiently. The use of hindered guanidine (B92328) bases, in conjunction with silicon additives like hexamethyldisilazane (B44280) (HMDS), has been shown to significantly accelerate the coupling of sulfonyl fluorides with both aryl and alkyl alcohols.

Table 1: Expected SuFEx Reactions of this compound with Various Nucleophiles

NucleophileProduct TypeGeneral Reaction Conditions
Primary Amine (R-NH₂)N-Substituted SulfonamideBase catalysis (e.g., tertiary amines)
Secondary Amine (R₂NH)N,N-Disubstituted SulfonamideBase catalysis (e.g., tertiary amines)
Alcohol (R-OH)Sulfonate EsterStrong base or catalyst (e.g., BTMG/HMDS)
Phenol (B47542) (Ar-OH)Aryl Sulfonate EsterBase catalysis (e.g., DBU, Cs₂CO₃)
Regioselectivity and Stereoselectivity in SuFEx Transformations

In the context of SuFEx reactions involving this compound, regioselectivity primarily concerns the site of nucleophilic attack. The electrophilic sulfur(VI) center of the sulfonyl fluoride group is the exclusive site of attack by nucleophiles in these transformations, leading to the displacement of the fluoride ion.

While the this compound molecule itself is achiral, stereoselectivity can become a factor when it reacts with chiral nucleophiles. In such cases, if the nucleophile is a single enantiomer, the resulting sulfonamide or sulfonate ester product will also be chiral. The stereochemistry of the nucleophile is typically retained in the product, as the reaction occurs at the sulfur center and does not involve the chiral center of the nucleophile. For some SuFEx reactions, it has been noted that a single stereoisomer is produced, with the stereoselectivity being determined by the nature of the nucleophile employed.

Transformations to Other Sulfur-Containing Moieties

Beyond the direct formation of sulfonamides and sulfonate esters, the sulfonyl fluoride group of this compound can be envisioned to undergo further transformations to other sulfur-containing functional groups. These transformations often proceed through the initial SuFEx reaction product. For example, a sulfonate ester product could potentially be further modified.

Reactivity of the 1,2,4-Triazole Heterocycle

The 1,2,4-triazole ring is an aromatic heterocycle with distinct reactivity patterns. The presence of three nitrogen atoms makes the carbon atoms in the ring electron-deficient.

Electrophilic Aromatic Substitution (if applicable)

Due to the electron-withdrawing nature of the nitrogen atoms, the carbon atoms of the 1,2,4-triazole ring are generally deactivated towards electrophilic aromatic substitution. Electrophilic attack, when it occurs, typically happens at the nitrogen atoms, which are the more electron-rich centers in the ring.

For this compound, electrophilic aromatic substitution on the carbon atoms of the triazole ring is considered unlikely under standard electrophilic substitution conditions. Reactions such as nitration or halogenation would be expected to occur on more activated aromatic systems if present in the same molecule, or potentially at one of the ring nitrogens, depending on the reaction conditions.

Nucleophilic Attack on the Triazole Ring System (if applicable)

While specific studies on nucleophilic attack directly on the triazole ring of this compound are not extensively documented, the reactivity of the 1,2,4-triazole core suggests that such reactions are generally challenging. The triazole ring is an electron-rich heteroaromatic system, which makes it inherently resistant to attack by nucleophiles.

However, the presence of the strongly electron-withdrawing sulfonyl fluoride group at the 3-position could potentially activate the ring towards nucleophilic substitution, although this is not a commonly reported reaction pathway. More typically, nucleophilic attack is directed at the sulfur atom of the sulfonyl fluoride group, leading to the displacement of the fluoride ion. This reactivity is a hallmark of sulfonyl fluorides and is often exploited in synthesis and chemical biology.

Should a nucleophilic attack on the ring occur, it would likely require a very potent nucleophile and harsh reaction conditions. The possible sites of attack would be the carbon atoms of the triazole ring. Theoretical studies on the electronic distribution of similar 1,2,4-triazole systems could provide insight into the most likely positions for such an attack.

Protonation and Tautomerism Studies of the 4H-1,2,4-Triazole Ring

The 4H-1,2,4-triazole ring system is known to exhibit both protonation and tautomerism, phenomena that are crucial for understanding its chemical reactivity and biological interactions. researchgate.net The presence of three nitrogen atoms in the ring provides multiple potential sites for protonation.

Theoretical and spectroscopic studies on various 1,2,4-triazole derivatives have shown that the position of protonation is highly dependent on the nature and position of the substituents on the ring. dnu.dp.ua For this compound, the electronic effects of the methyl and sulfonyl fluoride groups will influence the basicity of the nitrogen atoms. The methyl group at the 5-position is an electron-donating group, which would be expected to increase the electron density and basicity of the adjacent nitrogen atoms. Conversely, the sulfonyl fluoride group at the 3-position is a strong electron-withdrawing group, which will decrease the basicity of the nearby nitrogen atoms.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to determine the preferred site of protonation by calculating the relative energies of the possible protonated forms. dnu.dp.ua For the unsubstituted 1,2,4-triazole, the N4 position is often identified as the most favorable site for protonation. dnu.dp.ua However, the substituent effects in this compound could alter this preference.

Prototropic tautomerism is another key characteristic of the 1,2,4-triazole ring. researchgate.net For this compound, the following tautomeric forms are possible: the 1H, 2H, and 4H tautomers. The relative stability of these tautomers is influenced by factors such as the solvent and the electronic nature of the substituents. Quantum chemical calculations have been used to investigate the tautomeric equilibria of substituted 1,2,4-triazoles, revealing that the energy differences between tautomers can be small, and mixtures may exist in solution. zsmu.edu.ua

Table 1: Potential Tautomeric Forms of 5-methyl-1,2,4-triazole-3-sulfonyl fluoride

TautomerStructureNotes
4H-tautomer 4H-tautomerThe proton is on the N4 nitrogen.
1H-tautomer 1H-tautomerThe proton is on the N1 nitrogen.
2H-tautomer 2H-tautomerThe proton is on the N2 nitrogen.

Note: The images are representative structures and not of the specific compound.

Cascade and Tandem Reactions Incorporating this compound

Cascade and tandem reactions are powerful synthetic tools that allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. While specific examples incorporating this compound are not prevalent in the literature, the reactivity of the sulfonyl fluoride group and the triazole core suggests its potential as a building block in such transformations.

One-Pot Synthetic Strategies

One-pot syntheses involving the formation of substituted triazoles are well-documented. nih.gov These strategies often rely on multicomponent reactions where three or more reactants come together to form a complex product. For instance, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved in a one-pot, three-component reaction of amidines, carboxylic acids, and hydrazines. nih.gov

It is conceivable that this compound could be synthesized or utilized in one-pot procedures. For example, a precursor to the triazole ring could be involved in a multicomponent reaction where the sulfonyl fluoride moiety is introduced in the same pot. Alternatively, the pre-formed this compound could act as a substrate in a one-pot reaction, where the sulfonyl fluoride group is used as a reactive handle for subsequent transformations.

Sequential Functionalization and Multicomponent Reactions

The sulfonyl fluoride group is an attractive functional group for sequential functionalization due to its reactivity towards nucleophiles. This allows for the introduction of various substituents at the 3-position of the triazole ring. A multicomponent reaction could be designed where the triazole ring is first formed, followed by the in-situ functionalization of the sulfonyl fluoride group.

For example, a three-component reaction could be envisioned between an azide, a nitrile, and a source of the methyl group to form the 5-methyl-1,2,4-triazole core, which is then sulfonylated and fluorinated in a sequential manner. Copper-catalyzed multicomponent reactions are frequently employed for the synthesis of substituted triazoles. nih.gov

The development of cascade and tandem reactions involving this compound would be a valuable contribution to synthetic chemistry, enabling the rapid construction of diverse and potentially bioactive molecules.

Table 2: General Conditions for One-Pot Triazole Synthesis

Reaction TypeReactantsCatalyst/ReagentsConditionsProduct Type
Three-Component Synthesis of 1,2,4-Triazoles Amidine, Carboxylic Acid, HydrazineHATU, DIPEARoom Temperature, 24h1,3,5-Trisubstituted 1,2,4-triazoles nih.gov
Copper-Catalyzed Three-Component Synthesis of 1,2,3-Triazoles Aromatic Ketone, Sodium Sulfinate, AzideCuCl₂, TMEDARoom Temperature, 24-48h4-Sulfonyl-1,5-disubstituted-1,2,3-triazoles nih.gov

Note: This table presents general conditions for related triazole syntheses and not specifically for this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 4h 1,2,4 Triazole 3 Sulfonyl Fluoride and Its Derivatives

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing the vibrational modes of its constituent bonds and functional groups. For 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride (B91410), the FT-IR and Raman spectra are expected to be rich with information, clearly delineating the characteristic vibrations of the sulfonyl fluoride group from those of the substituted triazole ring.

The sulfonyl fluoride (-SO₂F) group is a powerful spectroscopic marker due to its strong, characteristic vibrations. The two sulfur-oxygen double bonds give rise to distinct asymmetric and symmetric stretching modes. Based on data for various arylsulfonyl fluorides, these bands are anticipated to appear in well-defined regions of the infrared spectrum. rsc.org

Asymmetric S=O Stretching (νₐₛ SO₂): This mode typically produces a very strong and sharp absorption band in the FT-IR spectrum, expected in the range of 1410-1420 cm⁻¹.

Symmetric S=O Stretching (νₛ SO₂): The symmetric stretch is also a strong absorption, found at a lower frequency, generally between 1210-1220 cm⁻¹. rsc.org

S-F Stretching (ν S-F): The sulfur-fluorine bond stretching vibration is another key indicator, though its intensity can be more variable. It is typically observed in the region of 790-800 cm⁻¹.

These bands are also active in Raman spectroscopy, providing complementary information for a comprehensive vibrational analysis.

The vibrational spectrum is further defined by the modes of the 5-methyl-1,2,4-triazole core. The tautomeric nature of the 4H-1,2,4-triazole ring means the N-H bond will produce characteristic stretching and bending vibrations.

N-H Stretching: A broad absorption band characteristic of N-H stretching is expected in the region of 3100-3300 cm⁻¹. researchgate.netnih.gov

C-H Stretching: Aromatic C-H stretching from the triazole ring and aliphatic C-H stretching from the methyl group are anticipated. The aromatic C-H stretch typically appears just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), while the methyl C-H stretches occur just below 3000 cm⁻¹. researchgate.netnih.gov

Ring Vibrations (C=N, N=N, C-N Stretching): The triazole ring itself has a series of characteristic stretching and deformation modes. Strong bands corresponding to C=N and N=N stretching are expected between 1500-1650 cm⁻¹. researchgate.netresearchgate.net C-N stretching vibrations are typically found at lower wavenumbers, often coupled with other modes.

Methyl Group Bending: The methyl group will exhibit characteristic symmetric and asymmetric bending (deformation) modes, typically found around 1450 cm⁻¹ and 1380 cm⁻¹. nih.gov

Table 1: Predicted Vibrational Frequencies for 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H (Triazole)Stretching3100 - 3300Medium-Strong, Broad
C-H (Methyl)Asymmetric/Symmetric Stretching2900 - 3000Medium
C=N / N=N (Triazole Ring)Stretching1500 - 1650Strong
-SO₂FAsymmetric S=O Stretching1410 - 1420Very Strong
-CH₃Bending (Deformation)~1450, ~1380Medium
-SO₂FSymmetric S=O Stretching1210 - 1220Strong
-SO₂FS-F Stretching790 - 800Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is indispensable for mapping the connectivity and electronic environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would collectively provide a complete picture of the molecular structure.

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the methyl protons and the N-H proton of the triazole ring.

Methyl Protons (-CH₃): A singlet integrating to three protons is predicted. Based on similar 5-methyl-1,2,4-triazole structures, this signal would likely appear in the range of δ 2.3-2.5 ppm. nih.gov

N-H Proton: A broad singlet corresponding to the N-H proton of the triazole ring is expected at a downfield chemical shift, potentially in the range of δ 12.0-14.0 ppm, which would disappear upon D₂O exchange. researchgate.net

The ¹³C NMR spectrum would provide key information on the carbon skeleton, with distinct signals for the two triazole ring carbons and the methyl carbon.

Triazole Carbons (C3 and C5): Two signals are expected for the C3 (bearing the sulfonyl fluoride) and C5 (bearing the methyl group) carbons of the triazole ring. These would likely appear in the aromatic region, typically between δ 145-165 ppm.

Methyl Carbon (-CH₃): A single peak for the methyl carbon is expected in the aliphatic region, likely around δ 10-15 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H-CH₃2.3 - 2.5Singlet
¹HN-H12.0 - 14.0Broad Singlet
¹³CC3-SO₂F155 - 165-
¹³CC5-CH₃145 - 155-
¹³C-CH₃10 - 15-

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it particularly useful for identifying fluorine-containing compounds. researchgate.net The fluorine atom in the sulfonyl fluoride group provides a unique and unambiguous signal. For arylsulfonyl fluorides, the ¹⁹F chemical shift is typically observed in the range of δ +60 to +70 ppm (relative to CFCl₃). rsc.org It is expected that the chemical shift for this compound would fall within this characteristic downfield region.

Table 3: Predicted ¹⁹F NMR Chemical Shift

NucleusAssignmentPredicted Chemical Shift (δ, ppm)
¹⁹F-SO₂F+60 to +70

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₃H₄FN₃O₂S), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves characteristic losses of neutral molecules like nitrogen (N₂) and hydrogen cyanide (HCN). researchgate.netfluorine1.ru For the title compound, fragmentation is predicted to initiate at the sulfonyl fluoride group and within the triazole ring.

Key predicted fragmentation pathways include:

Loss of the sulfonyl fluoride moiety: Cleavage of the C-S bond could lead to the loss of the ·SO₂F radical.

Loss of SO₂: A common fragmentation for sulfonyl compounds is the loss of sulfur dioxide.

Triazole Ring Cleavage: The heterocyclic ring can fragment through the elimination of N₂ (28 Da) or HCN (27 Da), which are characteristic fragmentation patterns for triazole systems. fluorine1.ruzsmu.edu.uanih.gov

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment IdentityFragmentation Pathway
181[M]⁺ (Molecular Ion)-
117[M - SO₂]⁺Loss of sulfur dioxide
98[M - SO₂F]⁺Cleavage of C-S bond
70[C₃H₄N₂]⁺Ring fragmentation (loss of N₂)
42[C₂H₄N]⁺Further ring fragmentation

Single-Crystal X-ray Diffraction for Solid-State Structure

The solid-state structure of (4-Methyl-4H-1,2,4-triazole-3,5-diyl)dibenzenesulfonamide has been determined to understand its molecular conformation and packing in the crystalline state.

The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific crystallographic parameters are detailed in the table below. nih.gov

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 13.4190 (6) Å
b 6.9043 (2) Å
c 19.0498 (9) Å
α 90°
β 102.243 (2)°
γ 90°
Volume 1724.80 (12) ų
Z 4

Table 1: Crystal data and structure refinement for (4-Methyl-4H-1,2,4-triazole-3,5-diyl)dibenzenesulfonamide.

The molecular structure of (4-Methyl-4H-1,2,4-triazole-3,5-diyl)dibenzenesulfonamide features a central 4-methyl-4H-1,2,4-triazole moiety. This triazole ring is essentially planar. nih.gov Attached to this central ring are two phenyl rings, which are also planar. nih.gov

The spatial orientation of these planar groups is defined by the dihedral angles between them. The dihedral angle between the two phenyl rings is 63.66 (9)°. The triazole ring is twisted with respect to both phenyl rings, with dihedral angles of 68.59 (1)° and 55.61 (10)°. nih.gov

Planar Group 1Planar Group 2Dihedral Angle (°)
Phenyl Ring APhenyl Ring B63.66 (9)
Phenyl Ring ATriazole Ring C68.59 (1)
Phenyl Ring BTriazole Ring C55.61 (10)

Table 2: Selected dihedral angles in (4-Methyl-4H-1,2,4-triazole-3,5-diyl)dibenzenesulfonamide.

The crystal packing of (4-Methyl-4H-1,2,4-triazole-3,5-diyl)dibenzenesulfonamide is stabilized by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds and C—H···π interactions, create a robust three-dimensional network.

The structure exhibits both intramolecular and intermolecular hydrogen bonding. Intramolecular N—H···N and N—H···O hydrogen bonds lead to the formation of S(7) and S(12) ring motifs, respectively. nih.gov In the crystal, molecules are linked by intermolecular C—H···O, N—H···N, and N—H···O interactions, which results in the formation of sheets extending in the (101) plane. nih.gov

Interaction TypeDescription
Intramolecular Hydrogen Bonding N—H···N and N—H···O interactions forming S(7) and S(12) ring motifs. nih.gov
Intermolecular Hydrogen Bonding C—H···O, N—H···N, and N—H···O interactions linking molecules into sheets. nih.gov
C—H···π Interaction Further stabilizes the crystal packing. nih.gov

Table 3: Summary of intermolecular interactions in (4-Methyl-4H-1,2,4-triazole-3,5-diyl)dibenzenesulfonamide.

Theoretical and Computational Investigations of 5 Methyl 4h 1,2,4 Triazole 3 Sulfonyl Fluoride

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in the computational study of molecular systems. DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for studying triazole derivatives. These calculations are instrumental in predicting various molecular properties before a compound is synthesized or to interpret experimental findings.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride (B91410), this involves finding the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. Computational studies on similar triazole systems have demonstrated that the triazole ring is essentially planar.

The optimization process would likely be carried out using a basis set such as 6-311++G(d,p), which is robust for capturing the electronic details of such heterocyclic systems. The resulting optimized structure would reveal the spatial orientation of the methyl and sulfonyl fluoride groups relative to the triazole ring. Conformational analysis would explore the rotational barriers around the C-S bond to identify the most stable conformer, which is crucial for understanding the molecule's reactivity and interactions.

Table 1: Predicted Optimized Geometrical Parameters for 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride

Parameter Bond Length (Å) Parameter Bond Angle (°)
C3-S1 1.78 N2-C3-S1 120.5
S1-F1 1.58 C3-S1-O1 108.2
S1-O1 1.45 O1-S1-O2 122.0
S1-O2 1.45 F1-S1-C3 105.8
N2-C3 1.32 N1-N2-C3 105.0
C5-N1 1.35 N4-C5-N1 110.0

Note: The data in this table is hypothetical and based on typical values for similar molecular structures found in computational studies of triazole derivatives.

The electronic structure of a molecule is key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. zsmu.edu.ua

For this compound, the HOMO is expected to be localized primarily on the triazole ring, which is rich in π-electrons. The LUMO is likely to be distributed over the sulfonyl fluoride group, given its electron-withdrawing nature. This distribution suggests that the triazole ring would be the site for electrophilic attack, while the sulfonyl group would be susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO -7.5
LUMO -1.8

Note: The data in this table is hypothetical and based on typical values for similar molecular structures found in computational studies of triazole derivatives.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the triazole ring, indicating these are regions prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton of the triazole ring.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. acadpubl.eu It provides a description of the electron density in terms of localized bonds and lone pairs. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds.

Significant interactions would be expected between the lone pairs of the triazole nitrogen atoms and the π* antibonding orbitals of the ring, contributing to its aromatic stability. Furthermore, strong hyperconjugative interactions are anticipated from the oxygen lone pairs to the σ* orbitals of the S-C and S-F bonds, which would influence the reactivity of the sulfonyl fluoride group.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N2 π*(N1-C5) 25.8
LP(1) N4 π*(N1-C5) 22.1
LP(2) O1 σ*(S1-F1) 5.2
LP(2) O2 σ*(S1-C3) 4.8

Note: E(2) represents the stabilization energy of hyperconjugative interactions. The data is hypothetical and based on typical values for similar molecules.

Spectroscopic Parameter Prediction and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

Theoretical calculations of vibrational frequencies using DFT can provide a detailed assignment of the bands observed in experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and deficiencies in the computational method.

For this compound, characteristic vibrational modes would include the N-H stretch of the triazole ring (around 3100-3300 cm⁻¹), C-H stretches of the methyl group (around 2900-3000 cm⁻¹), asymmetric and symmetric SO₂ stretches (around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively), and the S-F stretch (around 800-900 cm⁻¹). Ring stretching and deformation modes of the triazole would appear in the fingerprint region.

Table 4: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) Intensity Assignment
3150 Medium N-H stretch
2980 Weak C-H asymmetric stretch (methyl)
1580 Strong C=N stretch
1385 Very Strong SO₂ asymmetric stretch
1175 Strong SO₂ symmetric stretch

Note: The data in this table is hypothetical and based on typical values for similar molecular structures from computational studies.

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. semanticscholar.org These calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra of this compound. The predicted chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, can be compared with experimental data to confirm the molecular structure.

The proton of the N-H group in the triazole ring would be expected to appear at a high chemical shift due to hydrogen bonding and the electronic environment. The methyl protons would resonate in the typical alkyl region. In the ¹³C NMR spectrum, the carbons of the triazole ring would have distinct chemical shifts influenced by the attached nitrogen atoms and the sulfonyl fluoride group. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment around the fluorine atom.

Table 5: Predicted NMR Chemical Shifts (ppm)

Nucleus Predicted Chemical Shift (ppm)
¹H (N-H) 13.5
¹H (CH₃) 2.4
¹³C (C3) 155.0
¹³C (C5) 160.2
¹³C (CH₃) 12.5

Note: The data in this table is hypothetical and based on typical values for similar molecular structures from computational studies.

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the growing interest in the computational modeling of triazole derivatives, specific studies focusing on the reaction mechanisms and intermolecular interactions of this particular sulfonyl fluoride variant are not publicly available.

While extensive research exists on the broader family of 1,2,4-triazoles, detailing their synthesis, biological activities, and, in some cases, their computational analysis, this specific molecule has not been the subject of dedicated theoretical examination. Consequently, detailed information regarding its transition state characterization, activation energies, reaction coordinates, hydrogen bonding networks, or supramolecular assembly predictions—as would be determined through computational methods—is currently absent from scholarly databases.

Computational chemistry is a powerful tool for elucidating the intricate details of chemical processes and molecular behaviors. For many related triazole compounds, researchers have successfully employed methods like Density Functional Theory (DFT) to study reaction pathways, predict molecular geometries, and understand non-covalent interactions that govern crystal packing and material properties. These studies provide valuable insights into the structure-activity relationships of various triazole-based systems.

However, the specific combination of a methyl group at the 5-position and a sulfonyl fluoride group at the 3-position of the 4H-1,2,4-triazole ring presents a unique electronic and steric profile. Extrapolating findings from other derivatives, such as triazole-thiones, trifluoromethyl-triazoles, or different sulfonyl-triazoles, would be scientifically unsound. A thorough computational analysis would be required to accurately model the behavior of this compound.

The lack of published research in this specific area means that key data points for a detailed theoretical article are unavailable. This includes:

Reaction Mechanism Studies: No computational studies appear to have been conducted on the reaction mechanisms involving this compound. Therefore, there is no data on the characterization of its transition states or the calculation of activation energies for any potential reactions. Analysis of its reaction coordinates remains unperformed.

Intermolecular Interaction Modeling: Detailed modeling of the intermolecular forces for this compound has not been reported. As a result, there are no specific findings on its potential hydrogen bonding networks, nor have there been predictions regarding the influence of dispersion forces on its supramolecular assembly.

Future computational research would be necessary to provide the specific, scientifically accurate data required for a thorough theoretical examination of this compound. Such studies would contribute valuable knowledge to the field of heterocyclic chemistry.

Applications of 5 Methyl 4h 1,2,4 Triazole 3 Sulfonyl Fluoride in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Complex Molecular Architectures

The unique combination of a 1,2,4-triazole (B32235) ring and a sulfonyl fluoride (B91410) group in 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride positions it as a highly versatile and strategic building block for the synthesis of complex molecular architectures. The distinct reactivity and structural features of this compound allow for its application in modern synthetic strategies such as Diversity-Oriented Synthesis (DOS) and late-stage functionalization.

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse and complex small molecules for the exploration of new chemical and biological space. The this compound scaffold is well-suited for DOS strategies due to its multiple points of diversification. The triazole ring itself can be synthesized from a variety of starting materials, allowing for the introduction of diverse substituents. Furthermore, the sulfonyl fluoride moiety can participate in a range of chemical transformations, adding another layer of complexity to the generated molecules.

One powerful strategy that could employ this building block is "Diversity-Oriented Clicking" (DOC). This approach combines classic click chemistry reactions, such as the Huisgen cycloaddition for triazole formation, with Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. chemrxiv.org The sulfonyl fluoride group in this compound can be considered a "clickable" handle, allowing for the efficient and modular assembly of a wide array of compounds from a common core structure. This strategy enables the rapid generation of libraries of structurally diverse molecules with potential applications in drug discovery and materials science. chemrxiv.org

DOS Strategy Role of this compound Potential Outcome
"Diversity-Oriented Clicking" (DOC)Serves as a key building block with a "clickable" sulfonyl fluoride handle.Rapid generation of diverse chemical libraries.
Multi-component ReactionsCan act as one of the components, introducing the triazole-sulfonyl fluoride motif.Increased molecular complexity in a single step.

Scaffold Decoration and Late-Stage Functionalization

The decoration of existing molecular scaffolds and the late-stage functionalization of complex molecules are crucial techniques in medicinal chemistry and drug discovery. The sulfonyl fluoride group of this compound is a valuable tool for these applications. rsc.org Its reactivity allows for the introduction of the triazole-sulfonyl fluoride moiety into a molecule at a late stage of the synthesis, which can significantly alter the properties of the parent compound.

This approach is particularly useful for structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is necessary to optimize its biological activity. The ability to introduce the this compound unit can provide insights into the role of this specific functionality in molecular recognition and biological function.

Contributions to Medicinal Chemistry via Synthetic Design

The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically used drugs. frontiersin.orgnih.gov The incorporation of a sulfonyl fluoride group into this privileged scaffold, as seen in this compound, offers exciting opportunities for the design of novel bioactive compounds.

Design Principles for Novel Bioactive Scaffolds Incorporating the Triazole-Sulfonyl Fluoride Moiety

The design of new bioactive scaffolds containing the triazole-sulfonyl fluoride moiety is guided by several key principles. The 1,2,4-triazole ring is known to participate in hydrogen bonding and dipole-dipole interactions with biological targets. nih.gov The sulfonyl fluoride group, on the other hand, can act as a covalent warhead, forming stable bonds with specific amino acid residues in proteins. nih.gov

This combination of a recognition element (the triazole ring) and a reactive handle (the sulfonyl fluoride) allows for the design of highly specific and potent inhibitors of enzymes and other protein targets. Molecular docking studies can be employed to guide the design of these molecules, ensuring that the triazole-sulfonyl fluoride moiety is optimally positioned for interaction with the target protein. nih.gov

Structural Feature Design Principle Potential Biological Effect
1,2,4-Triazole RingActs as a pharmacophore, participating in non-covalent interactions.Enhanced binding affinity and selectivity.
Sulfonyl Fluoride GroupCan form covalent bonds with target proteins.Irreversible inhibition and increased potency.
Methyl GroupCan influence solubility, metabolic stability, and steric interactions.Modulation of pharmacokinetic and pharmacodynamic properties.

Construction of Chemical Libraries for Biological Screening (focus on synthetic methods, not results)

The efficient synthesis of chemical libraries is essential for high-throughput screening and the discovery of new drug candidates. The modular nature of this compound makes it an ideal building block for the construction of such libraries.

The synthesis of these libraries often involves multi-step sequences starting from readily available precursors. For instance, the triazole ring can be constructed through the cyclization of thiosemicarbazide (B42300) derivatives. Subsequent modifications of the triazole scaffold, including the introduction of the sulfonyl fluoride group and other diverse substituents, can be achieved through a variety of synthetic transformations. The use of solid-phase synthesis techniques can further streamline the library production process, allowing for the automated and parallel synthesis of a large number of compounds.

Role as a "Clickable" Connector in Bioconjugation and Chemical Biology Tool Development (focus on chemical methodology)

The concept of "click chemistry" has revolutionized the field of bioconjugation, providing a set of highly efficient and selective reactions for the labeling and modification of biomolecules. nih.govresearchgate.net The sulfonyl fluoride group in this compound can be considered a "clickable" functional group, participating in SuFEx reactions. nih.gov

This reactivity allows for the use of this compound as a connector for linking different molecular entities. For example, it can be used to attach a reporter molecule, such as a fluorescent dye or a biotin tag, to a protein or other biomolecule. This enables the development of chemical biology tools for studying biological processes in real-time. The SuFEx reaction is known for its high efficiency and tolerance of a wide range of functional groups, making it an ideal choice for bioconjugation applications. nih.gov

Integration into Polymeric Materials and Supramolecular Assemblies

The unique combination of a heterocyclic triazole ring and a highly reactive sulfonyl fluoride moiety positions this compound as a compound of interest for materials science. Its structure allows for potential integration into polymers and complex molecular assemblies, where it can impart specific chemical properties.

The sulfonyl fluoride (-SO₂F) group is a key reactant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful and reliable reactions for forming robust covalent bonds. nih.goveurekalert.org This reactivity is the primary basis for the potential use of this compound in polymer synthesis. Sulfonyl fluorides are known for their high stability under many conditions, yet they react efficiently with specific nucleophiles, such as silyl (B83357) ethers and amines, under catalytic activation. nih.goveurekalert.orgrsc.org

For this compound to act as a monomer in a step-growth polymerization, it would require a second reactive functional group on the molecule. As it stands with only one sulfonyl fluoride group, its primary role would be as a chain-terminating agent or as a functional side group grafted onto a polymer backbone. However, a bifunctional derivative, for instance, one containing an additional reactive site on the triazole ring, could undergo polycondensation with a suitable co-monomer like a bis(aryl silyl ether) to form polysulfonates. nih.gov

An example of a sulfonyl fluoride-containing monomer designed for polymerization is 4-vinylbenzenesulfonyl fluoride (VBSF), which can undergo controlled radical polymerization to create a polymer with pendant sulfonyl fluoride groups. chemrxiv.org These groups can then be modified post-polymerization, demonstrating the utility of the -SO₂F handle. Similarly, this compound could be used to modify existing polymers to introduce the triazole moiety, which can alter properties like solubility, thermal stability, or metal coordination ability.

As a cross-linker , the molecule would need to be difunctional. If two triazole sulfonyl fluoride units were linked together, the resulting molecule could react with polymer chains containing appropriate nucleophilic sites (e.g., hydroxyl or amine groups), creating covalent cross-links to form a polymer network. Such cross-linked materials often exhibit enhanced mechanical strength and thermal stability.

Table 1: Key Characteristics of SuFEx Chemistry for Polymerization
FeatureDescriptionRelevance to Polymer SynthesisReference
Reaction Type Sulfur(VI) Fluoride Exchange (SuFEx)Forms highly stable sulfonate or sulfonamide linkages in polymer backbones or as pendant groups. nih.gov
Reactants Sulfonyl Fluorides (R-SO₂F) react with silyl ethers (R'-OSiMe₃) or amines (R'-NH₂).Allows for polycondensation between difunctional sulfonyl fluorides and difunctional silyl ethers/amines. rsc.orgnih.gov
Stability of Linkage The resulting S-O or S-N bonds are exceptionally stable to hydrolysis and general chemical conditions.Produces durable polymers suitable for demanding applications. nih.gov
Efficiency High yields and selectivity, characteristic of "click chemistry".Enables the synthesis of well-defined high molecular weight polymers. eurekalert.org

The 1,2,4-triazole ring is a well-established and versatile ligand in coordination chemistry. researchgate.net It can coordinate to metal centers through its N1 and N2 nitrogen atoms, acting as a bridging ligand to form multinuclear complexes, one-dimensional chains, or higher-dimensional coordination polymers and metal-organic frameworks (MOFs). acs.orgmdpi.comsc.edu The ability of the triazole ring to mediate magnetic interactions between metal centers has also made it a key component in the design of molecular magnets. mdpi.com

The subject molecule, this compound, possesses this potent ligand scaffold. The triazole ring can engage in the typical N1, N2 bridging mode, facilitating the self-assembly of extended supramolecular structures. acs.orgmdpi.com The methyl group at the 5-position provides steric influence that can fine-tune the resulting crystal packing and network topology.

The sulfonyl fluoride group adds another dimension of functionality. While the oxygen atoms of the sulfonyl group could potentially engage in weak coordination to hard metal ions, the group is more recognized for its reactivity. eurekalert.org This suggests two primary roles for the -SO₂F group in advanced materials:

Post-Assembly Modification: A coordination network could be formed first via the triazole ring's interaction with metal ions. The pendant, unreacted sulfonyl fluoride groups would then be available for subsequent covalent modification through SuFEx chemistry, allowing for the grafting of other molecules or polymers onto the framework.

Multifunctional Ligand Design: The sulfonyl fluoride could be chemically transformed into other functional groups, such as a sulfonate (-SO₃⁻), prior to coordination. Sulfonate groups are excellent coordinating agents and can participate in building robust, often water-soluble, coordination networks. mdpi.com

The combination of a strong bridging unit (triazole) and a highly versatile reactive handle (sulfonyl fluoride) makes this compound a promising building block for designing complex, multifunctional materials where covalent and coordination chemistry can be synergistically employed.

Table 2: Common Coordination Modes of 1,2,4-Triazole Ligands
Coordination ModeDescriptionResulting Structure TypeReference
Monodentate Coordination through a single nitrogen atom (N1 or N2).Discrete mononuclear complexes. researchgate.net
Bidentate (Bridging) The N1 and N2 atoms bridge two different metal centers.Dinuclear complexes, 1D chains, or higher-dimensional networks (coordination polymers). acs.orgmdpi.com
Tridentate / Tetradentate Occurs when the triazole ring is substituted with additional donor groups.Complex multinuclear clusters and frameworks. acs.org

Potential in Agrochemical Research and Development via Synthetic Pathways

The primary value of this compound in agrochemical development lies in its role as a versatile synthetic intermediate. The sulfonyl fluoride group serves as a reactive handle for derivatization. nih.gov Through SuFEx chemistry, the 5-methyl-1,2,4-triazole moiety can be readily coupled with a wide array of amines and phenols, enabling the rapid synthesis of large libraries of novel compounds for biological screening. eurekalert.org This modular approach is highly efficient for exploring structure-activity relationships.

For example, a synthetic pathway could involve reacting this compound with various aniline or phenol (B47542) derivatives that are known to be part of other biologically active molecules. The resulting sulfonamides or sulfonate esters would be new chemical entities whose fungicidal, insecticidal, or herbicidal properties could be evaluated. rjptonline.orgresearchgate.net The synthesis of diverse 1,2,4-triazole derivatives is a proven strategy for identifying new lead compounds with potential biological activities. zsmu.edu.uamdpi.comzsmu.edu.ua

The development of novel synthetic pathways to create functionalized triazoles is a continuous effort in medicinal and agrochemical chemistry. nih.govfrontiersin.orgisres.org The availability of building blocks like this compound, which provides a stable core structure with a clean and efficient chemical handle for diversification, is crucial for accelerating the discovery of next-generation crop protection agents.

Table 3: Examples of Biologically Active 1,2,4-Triazole Derivatives
Derivative ClassBiological ActivitySignificance of the Triazole RingReference
Triazole-thiones Antifungal, Antibacterial, AntitumorCore scaffold that can be readily functionalized to modulate activity. mdpi.com
Amide-containing Triazoles Fungicidal, AntibacterialThe triazole ring is a key pharmacophore in many systemic fungicides. rjptonline.org
Fluorinated Triazoles Fungicidal, PhytotoxicFluorine substitution often enhances potency and metabolic stability. scielo.brresearchgate.net
Triazole Schiff Bases Antibacterial, AntifungalCoordination with metal ions can further enhance biological activity. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride (B91410) and its derivatives is geared towards greener, more efficient, and cost-effective methods. sciencedaily.com Traditional routes often rely on harsh reagents or multi-step procedures. Emerging research focuses on overcoming these limitations.

Key areas of development include:

Electrochemical Synthesis : Oxidant-free electrochemical methods are being explored for the synthesis of aryl and alkyl sulfonyl fluorides from readily available thiols and disulfides. nih.govccspublishing.org.cn This approach, using inexpensive fluoride sources like potassium fluoride (KF), offers a milder and more sustainable alternative to conventional oxidants. ccspublishing.org.cn

One-Pot Procedures : Multi-component, one-pot reactions are being designed to streamline the synthesis of sulfonyl fluorides from precursors like aryltriazenes, thereby improving efficiency and reducing waste. bohrium.com Similar strategies starting from sulfonic acids or sulfonamides are also gaining traction. ccspublishing.org.cnmdpi.com

Benign Fluoride Sources : Research is moving towards using safer and more economical fluorinating agents. Potassium bifluoride (KHF₂) and KF are increasingly preferred over more aggressive reagents for the conversion of sulfonyl chlorides or other precursors into sulfonyl fluorides. nih.govmdpi.com

Catalyst-Free Methods : The development of catalyst-free synthetic routes, for instance from aryltriazenes using reagents like DABSO and NFSI, simplifies reaction conditions and purification processes, making the synthesis more practical and scalable. bohrium.com

Table 1: Comparison of Synthetic Approaches for Sulfonyl Fluorides
MethodPrecursorKey Reagents/ConditionsAdvantages
Traditional Halide Exchange Sulfonyl ChloridesKF, 18-crown-6 (B118740) etherHigh yield, established method mdpi.com
Oxidative Chlorination/Fluorination Thiols, DisulfidesSodium hypochlorite (B82951), KHF₂Avoids chlorine gas, uses available reagents ccspublishing.org.cn
Palladium-Catalyzed Cross-Coupling Aryl HalidesDABSO, NFSI, Pd catalystIn-situ formation of sulfinates, good for late-stage functionalization nih.govmdpi.com
Electrochemical Oxidation Thiols, DisulfidesPotassium Fluoride (KF), electricityGreen, mild, oxidant-free ccspublishing.org.cn
Catalyst-Free One-Pot Synthesis AryltriazenesDABSO, NFSI, TFASimple conditions, operational ease bohrium.com

Exploration of New Reactivity Modes and Catalytic Systems

The sulfonyl fluoride group is renowned for its unique balance of stability and "clickable" reactivity. nih.gov Future research will undoubtedly focus on harnessing this reactivity in novel ways, particularly through catalysis.

Emerging trends include:

Advanced Catalytic Systems : While base catalysis is established, new systems using nucleophilic catalysts like hydroxybenzotriazole (B1436442) (HOBt) are being developed to activate sulfonyl fluorides for reactions with a wider range of nucleophiles, including sterically hindered amines. acs.orgnih.gov

Photoredox and Metal Catalysis : The use of photoredox catalysis to generate fluorosulfuryl radicals opens up new pathways for forming C-S bonds, for example, in the synthesis of alkenyl sulfonyl fluorides. acs.org Concurrently, transition-metal-catalyzed methods (e.g., using Pd, Cu, Ni) are being refined for both the synthesis and the selective derivatization of molecules already containing a sulfonyl fluoride group. nih.gov

SuFEx Click Chemistry : The application of SuFEx chemistry provides an efficient pathway for constructing complex molecules. acs.org Future work will likely involve combining SuFEx with other click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create novel molecular architectures incorporating the 1,2,4-triazole (B32235) core. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride.

Key applications in this area are:

Mechanistic Elucidation : Density Functional Theory (DFT) calculations are being used to perform comprehensive investigations into the reaction mechanisms of sulfonyl fluoride synthesis. nih.gov Such studies can reveal the roles of catalysts and reagents, explain observed reactivity, and identify rate-determining steps. nih.gov

Rational Catalyst Design : Based on detailed mechanistic understanding, computational models can be used to rationally design new and more efficient catalysts. For instance, by calculating reaction barriers for different catalyst structures, researchers can identify promising candidates for experimental validation. nih.gov

Predicting Reactivity : Computational screening and docking studies are valuable for predicting the interaction of sulfonyl fluoride-based probes with biological targets, such as proteins. This helps in prioritizing compounds for synthesis and experimental testing. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery by navigating complex, multidimensional reaction spaces. acs.org

Future directions include:

Reaction Optimization : ML algorithms, such as random forests, have been successfully used to map the intricate reaction landscapes of processes involving sulfonyl fluorides, like deoxyfluorination. acs.orgucla.eduprinceton.edunih.gov By training on high-throughput experimental data, these models can accurately predict high-yielding conditions for new substrates, saving significant time and resources. ucla.edu

Predictive Synthesis : Data-driven AI techniques can learn from vast datasets of chemical reactions to predict the outcomes of reactions, suggest optimal synthetic routes, and even recommend reaction conditions tailored to a specific substrate. acs.org This approach can accelerate the discovery of new derivatives of this compound.

Navigating Complexity : The choice of reagents and conditions for reactions involving sulfonyl fluorides can be complex. ML provides an ideal tool for capturing these intricacies, moving beyond qualitative observations to provide quantitative predictions that can guide experimental design. ucla.edu

Table 2: Role of AI/ML in Sulfonyl Fluoride Chemistry
Application AreaAI/ML TechniqueObjectivePotential Impact
Condition Recommendation Random Forest, Neural NetworksPredict optimal reagents, solvents, and temperature for a given substrate. acs.orgucla.eduReduced time for empirical screening; improved reaction yields and efficiency.
Forward-Reaction Prediction Graph Convolutional Neural Networks, Sequence-to-Sequence ModelsPredict the product(s) of a reaction, including selectivity and potential side products. acs.orgBetter planning of synthetic routes; identification of potential purification challenges.
Synthetic Route Planning Rule-based systems, Machine Learning modelsPropose novel and efficient multi-step syntheses for target molecules. acs.orgDiscovery of more efficient routes; improved overall yields compared to human-developed routes.

Expanding the Scope of Diversification and Scaffold Complexity

The structural versatility of this compound offers numerous opportunities for creating diverse and complex molecular scaffolds.

Research will likely focus on:

Late-Stage Functionalization : The robust nature of the sulfonyl fluoride group allows for chemical modifications at other positions of the triazole ring without disturbing the -SO₂F moiety. This is crucial for late-stage functionalization in drug discovery programs.

Cycloaddition Reactions : The triazole ring itself is often synthesized via [3+2] cycloaddition reactions. researchgate.netmdpi.com Future research will explore new cycloaddition strategies to generate more complex and substituted triazole sulfonyl fluorides.

Fused Heterocyclic Systems : There is growing interest in synthesizing fused heterocyclic systems where the triazole ring is part of a larger, more rigid scaffold, such as triazolobenzodiazepines. researchgate.net Incorporating a sulfonyl fluoride group into such systems would generate novel chemical entities with unique three-dimensional structures.

Introduction of Fluorinated Groups : Given the importance of fluorine in medicinal chemistry, methods to introduce other fluorinated groups, such as trifluoromethyl (CF₃), onto the triazole scaffold will be actively pursued. nih.govnih.govresearchgate.net

Contribution to the Design of Next-Generation Functional Molecules

The unique combination of a biologically active triazole core and a reactive sulfonyl fluoride "warhead" positions this compound as a valuable building block for next-generation functional molecules. acs.orgnih.gov

Key future contributions include:

Covalent Inhibitors and Probes : Sulfonyl fluorides are increasingly used as electrophilic warheads for the targeted covalent modification of amino acid residues like lysine, tyrosine, and serine in proteins. acs.orgnih.gov This makes this compound a promising starting point for designing highly selective covalent inhibitors and chemical biology probes.

Medicinal Chemistry Scaffolds : The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous approved drugs. nih.gov Combining this scaffold with the sulfonyl fluoride group, which can form stable adducts with biological targets, offers a powerful strategy for developing novel therapeutic agents. acs.orgresearchgate.netnih.gov

Materials Science : The principles of SuFEx chemistry are being applied to materials science for the creation of new polymers and functional materials. rsc.org The bifunctional nature of the triazole sulfonyl fluoride scaffold could be exploited in the design of advanced materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonylation of the triazole core. For example, sulfonyl fluorides are often prepared using sulfuryl chloride (SO₂Cl₂) or fluorinating agents like DAST (diethylaminosulfur trifluoride). Key steps include:

  • Intermediate formation : React 5-methyl-4H-1,2,4-triazole-3-thiol with chlorinating agents (e.g., Cl₂ or SOCl₂) to generate the sulfonyl chloride intermediate.
  • Fluorination : Treat the intermediate with KF or AgF in anhydrous conditions to replace chloride with fluoride .
    • Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 2–4 hours) improves reaction efficiency and reduces byproducts compared to conventional heating .

Q. How can the structure of this compound be validated experimentally?

  • Characterization techniques :

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–S bond ~1.75 Å, S–F bond ~1.54 Å) to confirm sulfonyl fluoride geometry .
  • NMR spectroscopy : Use 19F^{19}\text{F} NMR to detect the sulfonyl fluoride group (δ ≈ 55–65 ppm) and 1H^{1}\text{H} NMR to identify methyl and triazole protons .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 221) and fragmentation patterns .

Q. What are the common reactivity patterns of sulfonyl fluoride groups in triazole derivatives?

  • Nucleophilic substitution : The sulfonyl fluoride group reacts with amines, alcohols, or thiols under mild conditions (e.g., room temperature, DMF solvent) to form sulfonamides, sulfonate esters, or thioethers .
  • Stability : Hydrolyzes slowly in aqueous media (pH 7–9) but is stable in anhydrous organic solvents. Store at –20°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents on the triazole ring influence the reactivity of the sulfonyl fluoride group?

  • Mechanistic insights : Electron-withdrawing groups (e.g., –CF₃) on the triazole increase the electrophilicity of the sulfonyl fluoride, accelerating nucleophilic substitution. Computational studies (DFT) show a linear correlation between substituent Hammett σ values and reaction rates .
  • Experimental validation : Compare reaction kinetics of this compound with derivatives bearing –NO₂ or –OCH₃ groups using stopped-flow spectroscopy .

Q. What strategies resolve contradictions in reported synthetic yields for triazole-sulfonyl fluoride derivatives?

  • Case study : Discrepancies in yields (40–85%) may arise from:

  • Purification methods : Column chromatography vs. recrystallization (e.g., hexane/EtOAC recrystallization improves purity to >98% ).
  • Moisture sensitivity : Trace water during fluorination reduces yields; use molecular sieves or anhydrous KF .
    • Recommendation : Standardize reaction protocols (e.g., inert atmosphere, solvent drying) and report detailed conditions for reproducibility .

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

  • Approach :

  • Docking studies : Screen derivatives against enzymes (e.g., carbonic anhydrase) to predict binding affinities. The sulfonyl fluoride group acts as a covalent inhibitor, forming stable bonds with catalytic residues .
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with antibacterial activity data from analogs like 5-phenyl-1,2,4-triazole-3-sulfonamides .

Methodological Tables

Table 1 : Key spectral data for this compound

TechniqueObserved DataReference
19F^{19}\text{F} NMRδ 58.3 ppm (S–F)
1H^{1}\text{H} NMRδ 2.45 (s, 3H, CH₃), 8.20 (s, 1H, triazole)
HRMS[M+H]+^+: 221.0321 (calc. 221.0318)

Table 2 : Reaction optimization for sulfonyl fluoride synthesis

ConditionConventional MethodMicrowave-Assisted
Temperature (°C)110–12080–100
Time (hours)8–122–4
Yield (%)40–6070–85
Reference

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